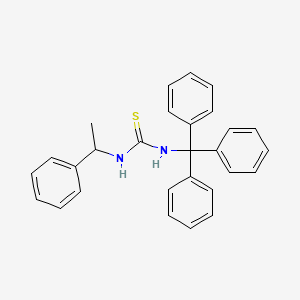

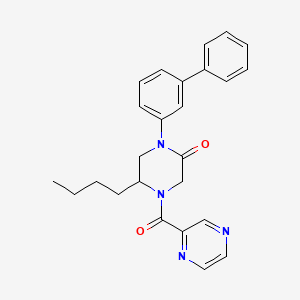

![molecular formula C16H14BrNO3 B5517393 ethyl 3-[(3-bromobenzoyl)amino]benzoate](/img/structure/B5517393.png)

ethyl 3-[(3-bromobenzoyl)amino]benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-[(3-bromobenzoyl)amino]benzoate is a chemical compound used in various organic synthesis and chemical studies. Although specific studies directly addressing this compound were not found, related research provides insights into its potential properties and reactions based on similar chemical structures.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation reactions and the use of catalysts. For example, ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate was synthesized from corresponding carbonyl chloride, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate, which suggests a multi-step synthetic route involving amine coupling and carbonyl activation (İ. Koca et al., 2014).

Molecular Structure Analysis

Molecular structure analysis involves spectroscopic methods and theoretical calculations. For compounds similar to ethyl 3-[(3-bromobenzoyl)amino]benzoate, studies have used IR, Raman, NMR, and X-ray diffraction methods. Theoretical studies, such as Ab Initio Hartree Fock and Density Functional Theory, help predict geometric parameters and vibrational frequencies, providing insights into the molecular structure and stability (İ. Koca et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of ethyl 3-[(3-bromobenzoyl)amino]benzoate-like compounds can involve nucleophilic substitution reactions and interactions with reducing agents, highlighting the potential for functional group transformations and the formation of new chemical bonds. For instance, ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate synthesis involves hydrazine hydrate reduction, indicating that similar compounds may undergo reduction reactions (Fang Qiao-yun, 2012).

科学的研究の応用

Synthesis and Biological Activity

- Ethyl 2-substituted styryl-6-bromo-4-oxoquinazoline-3-(4-benzoates) have been synthesized for the study of their monoamine oxidase inhibitory and anticonvulsant properties. This involves condensing bromoacetanthranil with ethyl-4-aminobenzoates, followed by conversion to hydrazides with hydrazine hydrate (Misra, Dwivedi, & Parmar, 1980).

Peptidyl Compound Synthesis

- Research on the synthesis of peptidyl 2,2-difluoro-3-aminopropionate involved the preparation of ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate via a Reformatsky reaction, which might share synthetic pathways or methodologies applicable to ethyl 3-[(3-bromobenzoyl)amino]benzoate (Angelastro, Bey, Mehdi, & Peet, 1992).

Continuous-Flow Synthesis

- The continuous-flow synthesis of benzocaine (ethyl p-aminobenzoate) demonstrates the application of traditional reactions in refined systems for optimizing productivity. This methodology could be relevant for synthesizing or modifying ethyl 3-[(3-bromobenzoyl)amino]benzoate in an industrial setting (França, Leão, & de Souza, 2020).

Protonation and Solvent Influence

- Studies on benzocaine have shown that the immediate environment, including solvent properties, can significantly affect molecular properties. This research could provide insights into how different conditions might influence the behavior or applications of ethyl 3-[(3-bromobenzoyl)amino]benzoate (Warnke et al., 2015).

Synthesis Technology Optimization

- The optimization of synthesis technology for related compounds, such as ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate, involves using specific catalysts and conditions to achieve high yields. This approach could be adapted for synthesizing or studying ethyl 3-[(3-bromobenzoyl)amino]benzoate (Qiao-yun, 2012).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

特性

IUPAC Name |

ethyl 3-[(3-bromobenzoyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO3/c1-2-21-16(20)12-6-4-8-14(10-12)18-15(19)11-5-3-7-13(17)9-11/h3-10H,2H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAIXCWRSFMNPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{3-[(3-fluorobenzyl)oxy]benzoyl}-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5517316.png)

![5-{2,5-dimethyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}isophthalic acid](/img/structure/B5517317.png)

![3,5,7-trimethyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-indole-2-carboxamide](/img/structure/B5517322.png)

![5-({2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}methyl)-2,1,3-benzoxadiazole hydrochloride](/img/structure/B5517324.png)

![4-({[5-(4-fluorophenyl)-2-furyl]methylene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5517344.png)

![N-((3R*,4R*)-1-{[2-(ethylthio)pyrimidin-5-yl]methyl}-3-hydroxypiperidin-4-yl)isonicotinamide](/img/structure/B5517371.png)

![6-{[4-(4-fluorobenzyl)-1,4-diazepan-1-yl]carbonyl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B5517379.png)

![methyl 7-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5517381.png)

![4-amino-2-isobutyl-5H-chromeno[3,4-c]pyridin-5-one](/img/structure/B5517408.png)